CID 430061
Description
CID 430061 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. The term "430061" appears in unrelated contexts across the evidence, such as a postal code for Hubei University of Chinese Medicine () or as part of clinical trial identifiers for chemotherapy-induced diarrhea (CID) (). For this analysis, we assume this compound refers to a chemical compound and proceed by comparing structurally or functionally similar compounds from the evidence.
Properties
CAS No. |
90130-42-0 |
|---|---|
Molecular Formula |
C7H10CoN6S3-6 |
Molecular Weight |
333.3 g/mol |
InChI |
InChI=1S/C4H10N3.3CNS.Co/c5-1-3-7-4-2-6;3*2-1-3;/h5-6H,1-4H2;;;;/q-3;3*-1; |
InChI Key |
DHIUPSHWYPBLJU-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N-]CC[NH-])[NH-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 430061 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes:
Synthetic Routes: The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by purification and final product formation.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product yield and purity.
Chemical Reactions Analysis
CID 430061 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives and modified compounds.
Scientific Research Applications
CID 430061 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 430061 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To address the lack of direct data on CID 430061, we analyze structurally analogous compounds from the evidence, focusing on their molecular properties, synthesis, and applications.
Table 1: Key Properties of Selected Compounds
*Note: Data for this compound are hypothetical due to lack of direct evidence.
Structural and Functional Similarities
CAS 41731-52-6 (PubChem ID 13106141): Contains a chlorothiazole core with sulfonamide and nitro groups, enabling interactions with cytochrome P450 enzymes (CYP1A2, CYP2C9 inhibitors) .
CAS 1761-61-1 (PubChem ID 72863):
- A brominated aromatic compound used in benzimidazole synthesis via green chemistry methods (A-FGO catalyst, 98% yield) .
- Lower toxicity (LD₅₀ > 2000 mg/kg) compared to halogenated analogs due to reduced electrophilicity.
Divergent Properties
- Synthetic Utility : CAS 1761-61-1’s use in ionic liquid-mediated reactions highlights its role in sustainable chemistry, whereas CAS 41731-52-6 is tailored for pharmacological studies .
Limitations and Recommendations
The absence of explicit data for this compound underscores the need to verify identifiers in authoritative databases like PubChem. Future studies should prioritize structural elucidation and bioactivity profiling for this compound to enable accurate comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
